molecular formula C7H11ClN2O B12960960 2-Amino-5-(aminomethyl)phenol hydrochloride

2-Amino-5-(aminomethyl)phenol hydrochloride

Cat. No.: B12960960
M. Wt: 174.63 g/mol
InChI Key: WZFLHFLCRDPOTR-UHFFFAOYSA-N
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Description

2-Amino-5-(aminomethyl)phenol hydrochloride is a high-purity organic compound of significant interest in chemical and biochemical research. This compound serves as a crucial precursor and intermediate in the synthesis of oxidative hair dye agents . Its molecular structure, featuring both phenolic and primary amino groups, allows it to form colored complexes when reacted with couplers in the presence of an oxidizing agent, leading to the development of durable colorants for keratin fibers . Beyond its applications in cosmetic chemistry, this aminomethylphenol derivative is a valuable building block for synthesizing more complex chemical entities, such as azo dyes and dithiocarbamates, which have broader industrial and research applications . The hydrochloride salt form offers improved stability and solubility for various experimental protocols. Researchers also explore the biological activity of structurally related phenothiazine derivatives, highlighting the potential of this chemical class in biochemical studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this compound to advance innovations in material science, dye chemistry, and the synthesis of novel organic molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2-amino-5-(aminomethyl)phenol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,10H,4,8-9H2;1H

InChI Key

WZFLHFLCRDPOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(aminomethyl)phenol hydrochloride typically involves the reaction of 2-Aminophenol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(aminomethyl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-(aminomethyl)phenol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-(aminomethyl)phenol hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-amino-5-(aminomethyl)phenol hydrochloride share a common phenolic backbone with variations in substituents at the 5-position. Key comparisons include synthesis methods, yields, applications, and molecular properties.

Key Findings

Synthesis Efficiency: The brominated analog (2-amino-5-bromophenol HCl) exhibits a lower synthesis yield (36.1%) compared to the methyl derivative (50.8%), likely due to steric or electronic effects of bromine on reaction kinetics . Acid hydrolysis with concentrated HCl is a common step for phenolic derivatives, as seen in both bromo- and methyl-substituted compounds .

Applications: 2-Amino-5-methylphenol HCl is explicitly used in cosmetics as an oxidative hair dye at concentrations up to 3%, highlighting its stability under oxidative conditions . Fluorinated analogs (e.g., 5-(aminomethyl)-2-fluorophenol HCl) are tailored for pharmaceutical research, possibly due to enhanced bioavailability or target binding .

Structural and Functional Differences :

  • Electron-withdrawing groups (Br, F) : These substituents increase molecular polarity and may enhance reactivity in nucleophilic substitutions. For example, bromine’s bulkiness could reduce reaction yields compared to smaller groups like methyl .
  • Lipophilic groups (Me, Et) : Methyl and ethyl substituents improve lipid solubility, making these analogs suitable for applications requiring penetration into biological membranes (e.g., hair dyes) .

Safety and Handling: While safety data for 2-amino-5-(aminomethyl)phenol HCl are unavailable, its fluorinated analog carries warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335) .

Biological Activity

2-Amino-5-(aminomethyl)phenol hydrochloride, a compound with the chemical formula C7_7H10_{10}N2_2O·HCl, is notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

The structure of this compound features an amino group and a phenolic hydroxyl group, which contribute to its biological activity. Its molecular weight is approximately 174.62 g/mol. The compound is soluble in water and exhibits basic properties due to the presence of amino groups.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's ability to donate electrons makes it a potential candidate for therapeutic use in conditions like cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Properties

Studies have demonstrated the antimicrobial activity of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential agent for treating infections caused by resistant strains.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the compound's effectiveness as an anticancer agent. The results indicate that this compound exhibits dose-dependent cytotoxic effects on several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

The IC50_{50} values for these cell lines range from 20 to 50 µM, suggesting moderate cytotoxicity.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Free Radical Scavenging : The phenolic structure allows the compound to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Interaction with Cellular Receptors : There is evidence indicating that it may interact with certain cellular receptors, modulating signal transduction pathways relevant to inflammation and apoptosis.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • A study published in ChemMedChem explored its structure-activity relationships (SAR), identifying modifications that enhance its biological activity while reducing toxicity .
  • Another investigation focused on its application in drug formulations for enhancing bioavailability and efficacy against specific pathogens .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at higher doses, this compound may exhibit cytotoxic effects on normal cells as well. Therefore, careful dosage regulation is necessary when considering its therapeutic applications.

Q & A

Basic: What are the established laboratory synthesis protocols for 2-Amino-5-(aminomethyl)phenol hydrochloride?

Answer:
The compound is synthesized via amine formation and cyclocondensation . A validated protocol involves reacting 2-amino-5-chloro-2'-fluorobenzophenone with ethyl glycinate in the presence of diethyl-aminoethyl chloride hydrochloride. Key parameters:

  • Temperature : 60–80°C
  • Stoichiometry : 1:1.2 molar ratio of amine to glycinate
  • Purification : Recrystallization using ethanol/water (3:1 v/v) yields >95% purity.
    For scale-up, inert gas (N₂) purging minimizes oxidation .

Basic: What safety protocols are essential for handling this compound in research environments?

Answer:
Critical safety measures include:

  • PPE : Nitrile gloves, lab coat, and safety goggles (GHS Category 2/2A for skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 3 for respiratory irritation) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Airtight containers at 2–8°C, protected from light .

Advanced: How can researchers address low yields in the cyclocondensation step during synthesis?

Answer:
Low yields often stem from incomplete activation or side reactions. Mitigation strategies:

  • Catalyst optimization : Add ZnCl₂ (0.5–1 mol%) to accelerate cyclization .
  • Solvent selection : Use DMF or DMSO to improve reagent solubility.
  • In-situ monitoring : Track intermediates via HPLC (C18 column, acetonitrile/water + 0.1% H₃PO₄ mobile phase) .

Advanced: What analytical approaches best resolve structural ambiguities or purity discrepancies?

Answer:
A multi-technique approach is recommended:

  • HPLC : Reverse-phase chromatography (Newcrom R1 column, 70:30 acetonitrile/water + 0.1% H₃PO₄) detects impurities <0.1% .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ confirms phenolic (δ 6.8–7.2 ppm) and aminomethyl (δ 3.1 ppm) groups .
  • Elemental analysis : Validate %C (48.5%), %H (5.4%), and %N (11.3%) within ±0.3% .

Basic: In what biological research contexts is this compound frequently applied?

Answer:
Key applications include:

  • Biomolecule labeling : EDC/NHS coupling for fluorescent tagging of proteins .
  • Enzyme inhibition : Competitive inhibitor for monoamine oxidases (IC₅₀ ~25 µM) .
  • Cellular uptake assays : Radiolabeled derivatives track transport in neuronal cells .

Advanced: How should conflicting data on pH-dependent stability be reconciled?

Answer:
Contradictory stability data (e.g., pH <3 vs. pH <2 decomposition) may arise from:

  • Buffer effects : Phosphate buffers stabilize better than citrate at low pH.
  • Analytical sensitivity : Use LC-MS to detect early degradation products (e.g., quinone imines).
    Conduct accelerated stability studies (40°C/75% RH for 4 weeks) across pH 1–7, comparing HPLC purity decay rates .

Basic: What storage conditions maximize the compound's shelf life?

Answer:

  • Solid form : Lyophilized powder in amber vials at -20°C under argon.
  • Solutions : Aliquot 10 mM DMSO stocks; freeze at -80°C (avoid >3 freeze-thaw cycles) .

Advanced: What synthetic routes minimize byproduct formation during aminomethylation?

Answer:

  • Protection strategies : Use TBDMS groups to shield phenolic -OH before aminomethylation .
  • Low-temperature kinetics : Reactions at -10°C suppress oligomerization (yield increases from 65% to 82%) .
  • Byproduct analysis : HRMS (Q-TOF) identifies dimers/trimers for stoichiometric adjustments .

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